6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol
CAS No.: 116035-73-5
Cat. No.: VC2020715
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116035-73-5 |
|---|---|
| Molecular Formula | C7H6BrN3O |
| Molecular Weight | 228.05 g/mol |
| IUPAC Name | 6-bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
| Standard InChI | InChI=1S/C7H6BrN3O/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H3,(H2,9,10,11,12) |
| Standard InChI Key | MVEUCAYEKFZDEG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C2C(=N1)NC(=O)N2)Br |
| Canonical SMILES | CC1=C(C=C2C(=N1)NC(=O)N2)Br |
Introduction
Chemical Properties and Structure
Basic Identification and Physical Properties
6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol is characterized by its unique molecular structure and specific physical properties. The compound features a fused bicyclic system that includes a pyridine ring and an imidazole ring, with key substituents including a bromine atom at position 6, a methyl group at position 5, and a hydroxyl group at position 2. This structural arrangement contributes significantly to its chemical reactivity and potential biological interactions. The compound exists in tautomeric forms, where the 2-hydroxyl form (imidazo[4,5-b]pyridin-2-ol) and the 2-keto form (imidazo[4,5-b]pyridin-2-one) can interconvert, which is reflected in its various nomenclature across scientific literature .
Table 1: Chemical and Physical Properties of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol
| Property | Value |
|---|---|
| CAS Number | 116035-73-5 |
| Molecular Formula | C7H6BrN3O |
| Molecular Weight | 228.05 g/mol |
| Appearance | Tan solid (post-synthesis) |
| IUPAC Name | 6-bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
Structural Identifiers and Nomenclature
The compound is known by several synonyms in chemical databases and scientific literature, reflecting its tautomeric nature and various naming conventions:
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6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol
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6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-ol
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6-Bromo-1,3-dihydro-5-methyl-2H-imidazo[4,5-b]pyridin-2-one
For computational and database purposes, the compound is identified by specific chemical identifiers:
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SMILES: O=C1NC=2N=C(C(Br)=CC2N1)C
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InChI: InChI=1S/C7H6BrN3O/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H3,(H2,9,10,11,12)
The presence of the bromine atom enhances the compound's reactivity, making it a potential candidate for various chemical reactions, including nucleophilic substitutions and coupling reactions. The methyl group at the 5-position influences the compound's solubility and potentially its biological activity profile, adding to its significance in medicinal chemistry research .
Synthesis and Preparation
Synthetic Routes
The synthesis of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol involves a multi-step process that has been documented in chemical literature. One established method involves the cyclization reaction of 5-bromo-6-methylpyridine-2,3-diamine with urea. In this synthetic approach, the reactants are heated in N-methyl-2-pyrrolidinone at 140°C under nitrogen atmosphere for several days. The reaction proceeds through a condensation mechanism where the diamine reacts with urea to form the imidazole ring, yielding the desired compound as a tan solid with approximately 91% purity.
The general reaction can be represented as:
5-bromo-6-methylpyridine-2,3-diamine + urea → 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol + NH3
Reaction Conditions and Considerations
The success of the synthesis depends critically on specific reaction parameters:
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Temperature control (140°C is optimal for cyclization)
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Inert atmosphere (nitrogen prevents unwanted oxidation)
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Reaction duration (several days for complete conversion)
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Solvent selection (N-methyl-2-pyrrolidinone facilitates the reaction)
After completion of the reaction, the compound is typically isolated through dilution with ethyl acetate followed by aqueous extraction. Purification methods may include crystallization or chromatographic techniques to achieve high purity. The synthesis process requires careful handling of reactants and products due to the potential hazards associated with the compound.
Biological and Medicinal Significance
Structure-Activity Relationships
The ability to modify the 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol scaffold makes it valuable for structure-activity relationship (SAR) studies in drug discovery. The bromine atom at position 6 serves as a site for potential modification through various coupling reactions, allowing for the development of derivatives with potentially enhanced biological activities . Additionally, the methyl group and the hydroxyl/keto function provide positions for structural elaboration to optimize pharmacokinetic and pharmacodynamic properties.
| Hazard Type | Classification |
|---|---|
| Acute Toxicity | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity - Single Exposure | Category 3 |
Research Applications and Future Directions
Medicinal Chemistry Applications
The unique structural features of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol position it as a valuable compound in medicinal chemistry research:
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It can serve as a starting material for the synthesis of more complex derivatives with enhanced biological activities
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The compound may function as a lead structure in drug discovery programs targeting various disease states
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Its scaffold provides opportunities for developing structure-activity relationships through systematic modification
The imidazopyridine core present in this compound appears in various pharmaceutically active molecules, suggesting potential applications in the development of new therapeutic agents. The reactive sites on the molecule, particularly the bromine substituent, allow for chemical derivatization to create libraries of compounds for biological screening.
Synthetic Intermediates and Building Blocks
In organic synthesis, 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol can function as a valuable intermediate or building block:
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The bromine atom enables cross-coupling reactions (Suzuki, Stille, Sonogashira) to introduce diverse functional groups
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The compound can participate in the development of novel heterocyclic systems with applications in materials science
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It provides a scaffold for creating labeled compounds for analytical or biological studies
Future Research Directions
Several promising research avenues could be explored with 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol:
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Comprehensive evaluation of its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
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Investigation of structure-activity relationships through the synthesis and testing of various derivatives
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Exploration of its potential in the development of imaging agents or diagnostic tools
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Study of its interactions with various biological targets through molecular modeling and experimental binding studies
Future work may also focus on developing more efficient and environmentally friendly synthetic routes to produce this compound and its derivatives, potentially employing catalytic methods or flow chemistry approaches to improve yield and purity.
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